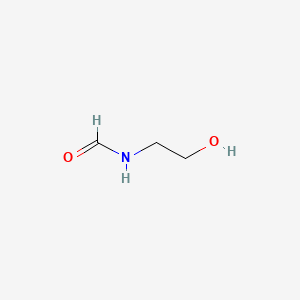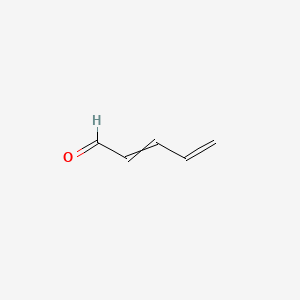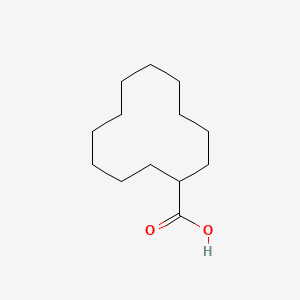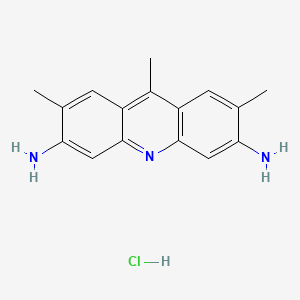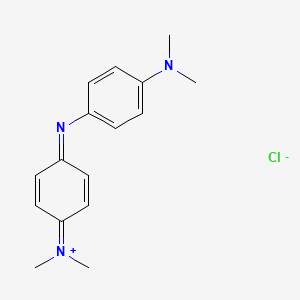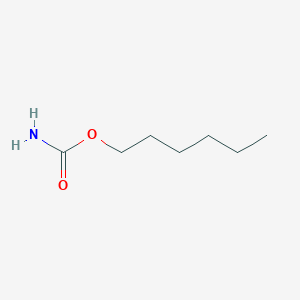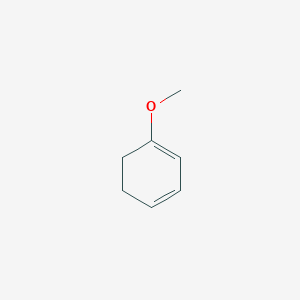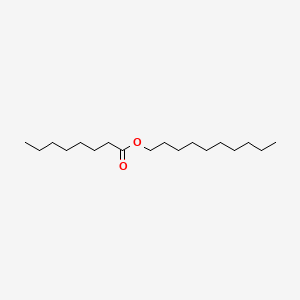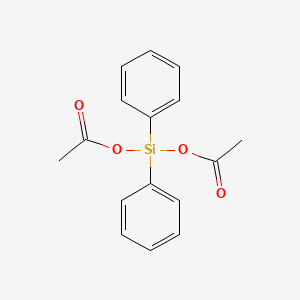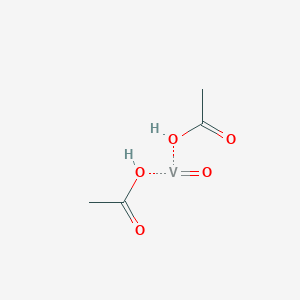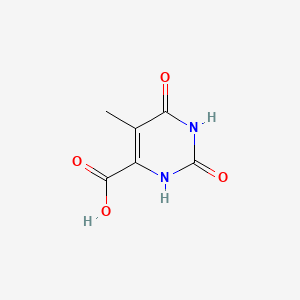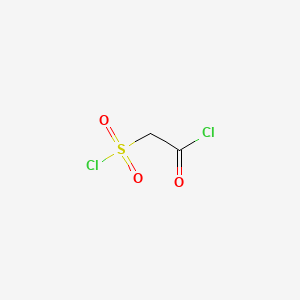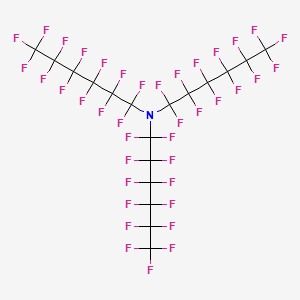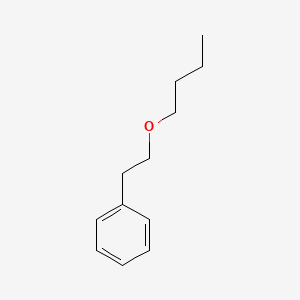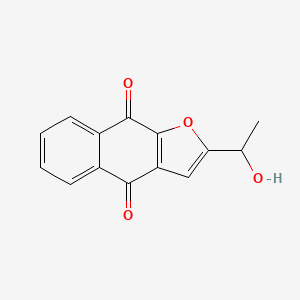
2-(1-羟乙基)萘(2,3-b)呋喃-4,9-二酮
描述
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione , also known as naphtho[2,3-b]furan-4,9-dione , is an intriguing compound with a privileged structural motif. It appears in various contexts, including natural products, drugs, and drug candidates. Its molecular formula is C₁₄H₁₀O₅ .
2.
Synthesis Analysis
Researchers have developed an efficient synthesis method for naphtho[2,3-b]furan-4,9-diones using visible-light-mediated [3+2] cycloaddition reactions. This environmentally friendly approach yields a variety of title compounds in good yields. The protocol demonstrates excellent regioselectivity and remarkable functional group tolerance, making it a powerful tool for expanding the structural diversity of naphtho[2,3-b]furan-4,9-diones as promising scaffolds for novel drug discovery .
- Hydrogen Transfer and Oxidation : Subsequently, an intramolecular [3+2] cyclization of intermediate B gives a hydroquinone intermediate ©. Upon 1,3-hydrogen transfer, the hydroquinone intermediate (D) is formed. Finally, naphtho[2,3-b]furan-4,9-diones (3) are produced by air oxidation of the hydroquinone using oxygen from the air .
3.
Molecular Structure Analysis
The molecular structure of 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione consists of a naphthoquinone core with an additional hydroxyethyl group. The compound’s aromatic system contributes to its stability and reactivity .
4.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cycloadditions, oxidation, and hydrogen transfer. Its reactivity is influenced by the presence of the hydroxyethyl group and the naphthoquinone framework .
科学研究应用
化合物分析的高效液相色谱法开发
- 高效液相色谱分离和分析:一项研究开发了一种高效液相色谱 (HPLC) 方法,用于分离天然存在的萘[2,3-b]呋喃-4,9-二酮和相关化合物,包括 8-羟基-2-羟乙基-萘[2,3-b]呋喃-4,9-二酮 (Steinert, Khalaf, & Rimpler, 1995)。
合成方法
- 新型合成方法:报道了合成萘[2,3-b]呋喃-4,9-二酮的创新方法,展示了通过顺序偶联/成环反应合成 2-(1-羟乙基)萘[2,3-b]呋喃-4,9-二酮 (Kobayashi et al., 1997)。
化学和生物学特性
- 化学和生物学探索:研究探索了萘[2,3-b]呋喃-4,9-二酮衍生物的化学特性和潜在生物学应用。例如,一项研究合成了具有 2-氨基吡啶部分的新型衍生物,揭示了它们的特征性强电荷转移带和作为某些离子的显色传感器的潜力 (Tang, Zhang, Zeng, & Zhou, 2017)。
在医学和药理学中的应用
- 生物活性萘醌合成:合成了萘醌(包括 2-(1-羟乙基)萘[2,3-b]呋喃-4,9-二酮)并评价了它们的生物活性。这些化合物对各种人肿瘤细胞系表现出潜在的抗增殖作用 (Yamashita et al., 2009)。
材料科学和环境应用
- 环境传感应用:某些萘[2,3-b]呋喃-4,9-二酮衍生物(包括 2-(1-羟乙基)萘[2,3-b]呋喃-4,9-二酮)由于其对水性介质中特定离子的选择性响应而显示出作为环境传感器的潜力,展示了这些化合物超越生物学背景的多功能性 (Eyong et al., 2014)。
属性
IUPAC Name |
2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXKEWRSGLPYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004021 | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione | |
CAS RN |
83889-95-6 | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83889-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 2-(1-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083889956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

